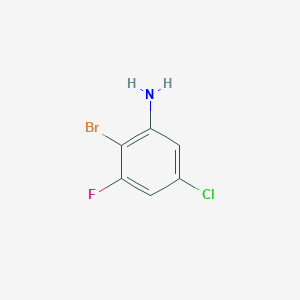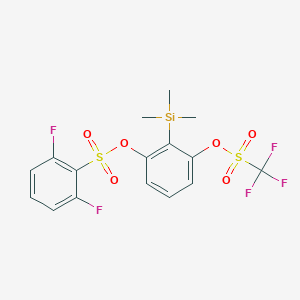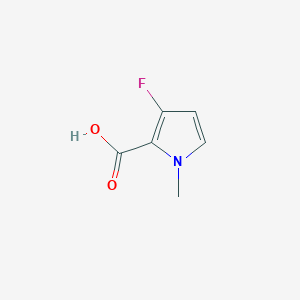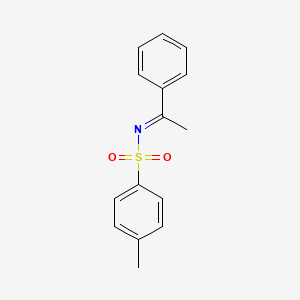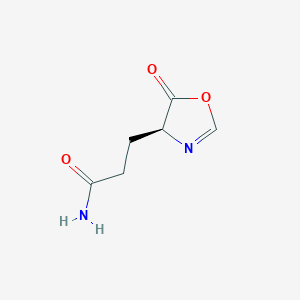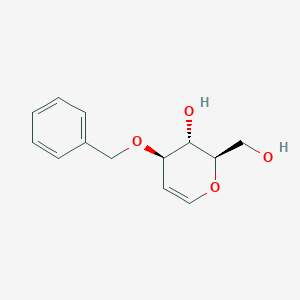
(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” is a complex organic molecule that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable pyran precursor.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction may produce a dihydropyran derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology
In biological research, pyran derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features could be exploited to design drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- (2R,3S,4R)-4-(Methoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Ethoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Propoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
Uniqueness
The uniqueness of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” lies in its benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
58871-08-2 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 |
InChI 键 |
LKEBLOVVXQGUNK-UPJWGTAASA-N |
手性 SMILES |
C1=CC=C(C=C1)CO[C@@H]2C=CO[C@@H]([C@H]2O)CO |
规范 SMILES |
C1=CC=C(C=C1)COC2C=COC(C2O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



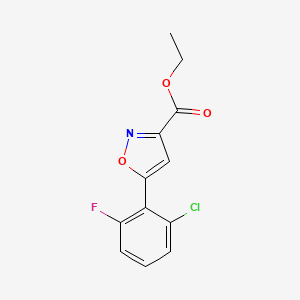
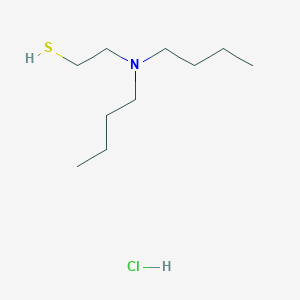
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
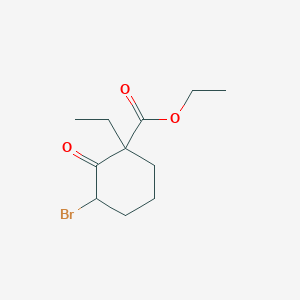

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
